molecular formula C10H12FNO B1397824 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine CAS No. 1227176-92-2

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No.: B1397824
CAS No.: 1227176-92-2
M. Wt: 181.21 g/mol
InChI Key: OYOBOKVHFNIIDI-UHFFFAOYSA-N
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Description

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Biological Activity

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (CAS Number: 1227176-92-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a tetrahydropyran moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its therapeutic potential.

The molecular formula of this compound is C10H12FNOC_{10}H_{12}FNO. It possesses unique structural features that may contribute to its biological effects, particularly in modulating receptor activity and influencing metabolic pathways.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Various studies have shown that compounds containing tetrahydropyran rings can exhibit antimicrobial properties. For instance, related compounds demonstrated efficacy against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .
  • Cytotoxic Effects : Investigations into synthetic lethality in cancer have highlighted the importance of targeting specific pathways in tumor cells. The compound's ability to inhibit key proteins involved in DNA damage response pathways may position it as a candidate for cancer therapy .

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest several pathways:

  • Modulation of Receptor Activity : The compound has been evaluated for its interaction with various receptors, including mGluR2, where it acts as a negative allosteric modulator (NAM). This interaction is critical for developing agents targeting neurological disorders .
  • Inhibition of Enzymatic Pathways : Studies indicate that the compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to increased cytotoxicity in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
Demonstrated that related compounds act as NAMs for mGluR2 with IC50 values indicating potent receptor modulation.
Identified antileishmanial activity in tetrahydropyran derivatives, suggesting similar potential for this compound.
Showed promising antimicrobial activity against E. coli and S. aureus, indicating broader therapeutic applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data on absorption, distribution, metabolism, and excretion (ADME) remain limited but are essential for assessing its viability in clinical settings.

Properties

IUPAC Name

2-fluoro-3-(oxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBOKVHFNIIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731527
Record name 2-Fluoro-3-(oxan-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227176-92-2
Record name 2-Fluoro-3-(oxan-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a round bottomed flask was added 3-(3,6-dihydro-2H-pyran-4-yl)-2-fluoropyridine (3.5962 g, 20.07 mmol) and palladium hydroxide on carbon (1.409 g, 2.007 mmol) in EtOAc (66.9 mL). The round bottomed flask was flushed with argon and then placed under vacuum three times. A hydrogen balloon was then attached to the reaction. Upon completion, the reaction was filtered through celite to produce 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine. MS (ESI, pos. ion) m/z: 182.1 (M+1).
Quantity
3.5962 g
Type
reactant
Reaction Step One
Name
Quantity
66.9 mL
Type
solvent
Reaction Step One
Quantity
1.409 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-2-fluoro-pyridine (500 mg, 2.84 mmol), 4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-3,6-dihydro-2H-pyran (656 mg, 3.12 mmol), K3PO4 (1.2 g, 5.68 mmol), and Pd (dppf)Cl2 (208 mg, 0.284 mmol) in 1,4-Dioxane/H2O (5:1) (30 mL) was heated to reflux overnight under N2 atmosphere. The reaction mixture was filtered and the filtrate was concentrated and purification by prep-TLC to give 2-fluoro-3-(tetrahydro-pyran-4-yl)-pyridine (260 mg, 1.45 mmol, 51.2%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-3,6-dihydro-2H-pyran
Quantity
656 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd (dppf)Cl2
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
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2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

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